molecular formula C28H25NO B12093650 4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline CAS No. 229323-80-2

4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline

Cat. No.: B12093650
CAS No.: 229323-80-2
M. Wt: 391.5 g/mol
InChI Key: YYPLPFHDUNQAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diphenyl-4-(((4-vinylbenzyl)oxy)methyl)aniline is an organic compound with the molecular formula C28H25NO This compound is characterized by its complex structure, which includes a diphenylamine core and a vinylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-(((4-vinylbenzyl)oxy)methyl)aniline typically involves the reaction of N,N-diphenylamine with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: N,N-Diphenyl-4-(((4-vinylbenzyl)oxy)methyl)aniline can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N,N-Diphenyl-4-(((4-vinylbenzyl)oxy)methyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N,N-Diphenyl-4-(((4-vinylbenzyl)oxy)methyl)aniline exerts its effects involves its interaction with various molecular targets The vinylbenzyl group can participate in polymerization reactions, while the diphenylamine core can interact with aromatic systems in biological molecules

Comparison with Similar Compounds

  • N,N-Diphenyl-4-(((4-methylbenzyl)oxy)methyl)aniline
  • N,N-Diphenyl-4-(((4-ethylbenzyl)oxy)methyl)aniline
  • N,N-Diphenyl-4-(((4-isopropylbenzyl)oxy)methyl)aniline

Comparison: N,N-Diphenyl-4-(((4-vinylbenzyl)oxy)methyl)aniline is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its methyl, ethyl, and isopropyl analogs. The vinyl group allows for additional polymerization reactions, making this compound particularly valuable in the synthesis of advanced materials and polymers.

Properties

CAS No.

229323-80-2

Molecular Formula

C28H25NO

Molecular Weight

391.5 g/mol

IUPAC Name

4-[(4-ethenylphenyl)methoxymethyl]-N,N-diphenylaniline

InChI

InChI=1S/C28H25NO/c1-2-23-13-15-24(16-14-23)21-30-22-25-17-19-28(20-18-25)29(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h2-20H,1,21-22H2

InChI Key

YYPLPFHDUNQAFU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.